Melengestrol Acetate-d3: A Technical Guide for Researchers
Melengestrol Acetate-d3: A Technical Guide for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Melengestrol (B123420) Acetate-d3 (MGA-d3) is the deuterated analogue of Melengestrol Acetate (B1210297) (MGA), a synthetic progestogen used in animal husbandry to improve feed efficiency and suppress estrus in heifers.[1][2] Due to its chemical similarity to MGA and its distinct mass, MGA-d3 serves as an invaluable tool in analytical chemistry, primarily as an internal standard for the quantification of MGA residues in biological matrices.[1][3] This guide provides a comprehensive overview of the technical aspects of Melengestrol Acetate-d3, including its chemical properties, a representative synthesis approach, detailed analytical methodologies, and its role in quantitative analysis.
Chemical and Physical Properties
Melengestrol Acetate-d3 is a stable isotope-labeled form of Melengestrol Acetate, where three hydrogen atoms on the acetyl group have been replaced with deuterium. This substitution results in a mass shift of +3 atomic mass units, which allows for its differentiation from the unlabeled compound in mass spectrometry.
| Property | Value | Reference |
| Chemical Name | [(8R,9S,10R,13S,14S,17R)-17-acetyl-6,10,13-trimethyl-16-methylidene-3-oxo-1,2,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-17-yl] 2,2,2-trideuterioacetate | [4] |
| Alternate Names | 17-(Acetyloxy-d3)-6-methyl-16-methylenepregna-4,6-diene-3,20-dione, MGA-d3 | |
| Molecular Formula | C₂₅H₂₉D₃O₄ | [4] |
| Molecular Weight | 399.54 g/mol | [4] |
| Accurate Mass | 399.2489 Da | [4] |
| Isotopic Purity | ≥98 atom % D | |
| Physical Form | Solid | |
| Storage Temperature | 2-8°C |
Synthesis
A detailed, publicly available synthesis protocol for Melengestrol Acetate-d3 is not available, as this is often considered proprietary information by commercial suppliers. However, a plausible synthetic route can be conceptualized based on general principles of steroid chemistry and isotopic labeling. The deuteration is typically achieved at the acetyl group.
A likely approach involves the acetylation of melengestrol (the unacetylated precursor) using a deuterated acetylating agent.
Analytical Data
Mass Spectrometry
Melengestrol Acetate-d3 is primarily characterized and quantified using mass spectrometry. In liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis with positive electrospray ionization (ESI+), the following ions are typically monitored.
| Compound | Precursor Ion (m/z) | Product Ions (m/z) | Reference |
| Melengestrol Acetate (MGA) | 397 | 337, 438 | [1] |
| Melengestrol Acetate-d3 (MGA-d3) | 400 | 349, 441 | [1] |
A proposed fragmentation pattern for MGA-d3 is the neutral loss of the deuterated acetic acid moiety (CH₃COOD, mass = 63) from the precursor ion.
NMR Spectroscopy
Experimental Protocols
Melengestrol Acetate-d3 is a critical component in the analytical method for determining MGA residues in animal tissues. The following is a detailed protocol adapted from published methods for the analysis of MGA in bovine fat and liver.[1][5]
Sample Preparation and Extraction for Bovine Fat
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Sample Homogenization: Weigh 5.0 g of the fat sample.
-
Internal Standard Spiking: Fortify the sample with a known concentration of Melengestrol Acetate-d3 solution.
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Extraction: Add 10% ethyl acetate in hexane (B92381) and heat to dissolve the fat. Partition the analytes into heated acetonitrile (B52724).
-
Solvent Evaporation: Evaporate the acetonitrile phases to dryness.
-
Reconstitution and Clean-up: Reconstitute the residue in hexane and perform solid-phase extraction (SPE) using an octadecylsilanized silica (B1680970) gel cartridge.
-
Elution: Elute the analytes from the SPE cartridge with a mixture of hexane and acetone.
-
Final Preparation: Evaporate the eluent to dryness and reconstitute the residue in a solution of methanol (B129727) and water for LC-MS/MS analysis.[1]
LC-MS/MS Analysis
-
Chromatographic Separation: Employ a reverse-phase C18 column with a gradient elution program using mobile phases such as 0.1% formic acid in water and 0.1% formic acid in acetonitrile.[6]
-
Mass Spectrometric Detection: Utilize a tandem mass spectrometer with positive electrospray ionization (ESI+). Monitor the precursor and product ion transitions for both MGA and MGA-d3 as listed in Table 2.
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Quantification: Construct a calibration curve using standards of known MGA concentrations. The concentration of MGA in the sample is determined by comparing the peak area ratio of MGA to the MGA-d3 internal standard against the calibration curve.
Mechanism of Action of Melengestrol Acetate
As a progestogen, Melengestrol Acetate exerts its biological effects by acting as an agonist for the progesterone (B1679170) receptor (PR).[7] The binding of MGA to the PR initiates a signaling cascade that ultimately modulates gene expression.
Progesterone Receptor Signaling Pathway
The progesterone receptor is a nuclear receptor that, in its inactive state, is complexed with heat shock proteins (HSPs) in the cytoplasm.[8]
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Ligand Binding: MGA diffuses across the cell membrane and binds to the ligand-binding domain of the progesterone receptor.
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Conformational Change and HSP Dissociation: Ligand binding induces a conformational change in the receptor, leading to the dissociation of heat shock proteins.[7]
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Dimerization and Nuclear Translocation: The activated receptors dimerize and translocate to the nucleus.[7]
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DNA Binding and Gene Transcription: In the nucleus, the receptor dimer binds to specific DNA sequences known as progesterone response elements (PREs) in the promoter regions of target genes.
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Modulation of Gene Expression: The receptor-DNA complex recruits co-activators or co-repressors to modulate the transcription of target genes, leading to the physiological effects of the progestogen.
Conclusion
Melengestrol Acetate-d3 is an essential analytical tool for researchers and regulatory bodies involved in monitoring MGA residues in food products. Its well-defined chemical properties and predictable behavior in mass spectrometry make it an ideal internal standard for accurate and precise quantification. Understanding the technical details of its application, as well as the biological mechanism of its unlabeled analogue, is crucial for professionals in drug development and food safety.
References
- 1. fao.org [fao.org]
- 2. fao.org [fao.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Melengestrol Acetate-d3 | LGC Standards [lgcstandards.com]
- 5. mhlw.go.jp [mhlw.go.jp]
- 6. [Analytical Method for Melengestrol Acetate in Livestock Products Using LC-MS/MS] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Progesterone receptor - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
